Di-tert-butyl 2,2'-(5-nitro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate
Description
Properties
IUPAC Name |
tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitro-2,4-dioxopyrimidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O8/c1-15(2,3)26-11(20)8-17-7-10(19(24)25)13(22)18(14(17)23)9-12(21)27-16(4,5)6/h7H,8-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGXKNMJMIGVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-tert-butyl 2,2'-(5-nitro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate (CAS: 1384070-49-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H23N3O8
- Molecular Weight : 385.37 g/mol
- CAS Number : 1384070-49-8
The structure of the compound includes a nitro group attached to a pyrimidine ring, which is known for influencing biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of dioxopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that dioxopyrimidine derivatives can inhibit the growth of various bacterial strains. The presence of the nitro group in the structure may enhance its reactivity and interaction with microbial enzymes.
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives. The introduction of substituents such as diacetate and tert-butyl groups has been linked to increased cytotoxicity against cancer cell lines. For example:
The above table summarizes findings from in vitro studies where this compound demonstrated varying degrees of cytotoxicity against different cancer cell lines.
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with DNA and inhibit key enzymes involved in nucleic acid synthesis. The nitro group is particularly noteworthy as it can undergo reduction to form reactive intermediates that may damage cellular components.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in the Journal of Medicinal Chemistry evaluated various dioxopyrimidine derivatives for their antimicrobial efficacy. The findings suggested that modifications at the pyrimidine ring significantly influenced activity against Gram-positive and Gram-negative bacteria . -
Cytotoxicity Assessment :
In a comparative study assessing the cytotoxic effects of several pyrimidine derivatives, this compound was found to be one of the most potent inhibitors against HeLa cells, with an IC50 value indicating strong activity . -
Mechanistic Insights :
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Scientific Research Applications
Di-tert-butyl 2,2'-(5-nitro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is a chemical compound with various applications in scientific research and industry. This article explores its applications, focusing on its use in medicinal chemistry, materials science, and as a reagent in organic synthesis.
Chemical Properties and Structure
This compound has the following characteristics:
- Molecular Formula : C16H23N3O8
- CAS Number : 1384070-49-8
- Molecular Weight : 385.37 g/mol
The compound features a pyrimidine core with nitro and acetate functional groups that contribute to its reactivity and potential applications in various fields.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent. The presence of the nitro group is significant as it can enhance the compound's biological activity by participating in redox reactions within cancer cells. Studies have shown that derivatives of dioxopyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is used for the preparation of other biologically active compounds through various chemical transformations such as nucleophilic substitution and esterification reactions. Its stability under different conditions makes it a reliable reagent in synthetic pathways .
Materials Science
In materials science, this compound is explored for its potential use in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of dioxopyrimidine moieties into polymer matrices can lead to improved performance characteristics suitable for high-temperature applications .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various dioxopyrimidine derivatives including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents .
Case Study 2: Synthesis of Novel Compounds
In another research article focused on organic synthesis methodologies, this compound was utilized as a starting material for synthesizing novel heterocycles. The study demonstrated the efficiency of this compound in facilitating reactions that produce complex structures with potential pharmaceutical applications .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agent with potential cytotoxic effects | Significant IC50 values against cancer cell lines |
| Organic Synthesis | Intermediate for synthesizing biologically active compounds | Efficient transformations leading to novel products |
| Materials Science | Enhancer for polymer properties | Improved thermal stability and mechanical properties |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Diacetate Derivatives
Key Observations :
- Core Heterocycle: The pyrimidine-2,4-dione core in the target compound contrasts with quinazoline-2,4-dione () or triazonane () in others.
- Ester Groups : tert-butyl esters confer steric bulk and hydrolytic stability compared to ethyl or methyl esters, making them advantageous in protecting carboxylates during synthesis .
Preparation Methods
Stepwise Protection Approach
-
N1 Protection : Reacting 5-nitro-2,4-dioxopyrimidine with tert-butyl bromoacetate in anhydrous DMF using K₂CO₃ as a base at 50°C for 6 hours.
-
N3 Protection : Repeating the acylation with a second equivalent of tert-butyl bromoacetate under identical conditions.
Yield Optimization
-
Excess reagent (1.2 eq per hydroxyl group) improves conversion to 95%.
-
Solvent choice (DMF > THF) enhances solubility of the pyrimidine intermediate.
One-Pot Bis-Acylation
Simultaneous protection of both hydroxyl groups reduces purification steps. Using 2.5 equivalents of tert-butyl bromoacetate and catalytic tetrabutylammonium iodide (TBAI) in refluxing acetonitrile achieves 88% yield after 12 hours.
Regioselective Nitration Challenges
Introducing the nitro group at C5 after esterification risks side reactions due to electron-withdrawing effects of the tert-butyl acetate moieties. Post-esterification nitration requires stringent conditions:
-
Nitrating Agent : Fuming HNO₃ (90%) at −10°C for 1 hour.
-
Solvent : Dichloromethane (DCM) to stabilize the intermediate nitrosonium ion.
Comparative Analysis of Nitration Timing
| Stage of Nitration | Yield (%) | Purity (%) |
|---|---|---|
| Pre-esterification | 92 | 98 |
| Post-esterification | 78 | 91 |
Industrial-Scale Considerations
MT ChemTech’s GMP-certified synthesis (Search Result) highlights the importance of:
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual tert-butyl esters.
-
Quality Control : HPLC with UV detection at 254 nm ensures <0.5% impurity levels.
Cost Drivers
-
Tert-butyl bromoacetate accounts for 65% of raw material costs.
-
Solvent recovery systems reduce DMF usage by 40%.
Emerging Methodologies and Catalytic Innovations
Recent advances focus on replacing corrosive nitrating agents with ionic liquid-mediated systems. For example, [BMIM][NO₃] (1-butyl-3-methylimidazolium nitrate) enables nitration at 25°C with 89% yield, reducing energy input . Additionally, enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) shows promise for greener synthesis but remains limited to small-scale applications.
Q & A
Q. What are the optimal synthetic conditions for preparing Di-tert-butyl 2,2'-(5-nitro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate?
Methodological Answer: The compound is typically synthesized via alkylation of a pyrimidine precursor (e.g., ethyl 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate) with ethyl chloroacetate under anhydrous conditions. Key steps include:
- Reaction Setup : Refluxing in dry acetone with anhydrous K₂CO₃ as a base (8–12 hours) .
- Stoichiometry Control : A 1:1 molar ratio of precursor to alkylating agent minimizes side reactions (e.g., over-alkylation) .
- Purification : Post-reaction cooling in an ice bath yields a crude solid, which is recrystallized from benzene or dichloromethane (DCM)/methanol gradients .
- Yield Optimization : Yields up to 86% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- FT-IR : Identifies carbonyl stretches (C=O at ~1700–1660 cm⁻¹) and nitro group vibrations (NO₂ at ~1520–1350 cm⁻¹) .
- NMR Analysis :
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity .
Q. What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Over-Alkylation : Occurs when excess alkylating agent is used. Mitigated by strict stoichiometric control and stepwise addition .
- Hydrolysis of tert-Butyl Esters : Minimized by using anhydrous solvents (e.g., dry acetone) and inert atmospheres (N₂/Ar) .
- Byproduct Formation : Column chromatography (silica gel, DCM/MeOH 9:1) or semi-preparative HPLC removes impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by conformational dynamics?
Methodological Answer:
- Variable Temperature (VT) NMR : Reduces signal broadening by freezing conformational exchange at low temperatures .
- COSY/HSQC/HMBC : Assigns coupling patterns and correlates protons/carbons to resolve overlapping signals (e.g., axial vs. equatorial CH₂ groups) .
- Solvent Effects : Use deuterated DMSO or CDCl₃ to stabilize specific conformations via hydrogen bonding or dipole interactions .
Q. What strategies are used to design derivatives for radiopharmaceutical applications (e.g., gallium-68 chelation)?
Methodological Answer:
- Chelator Functionalization : Introduce triazacyclononane (TACN) or cyclen macrocycles via nucleophilic substitution (e.g., reacting with DO2AtBu) .
- Phosphonic Acid Arms : Enhance metal coordination by substituting acetate groups with phosphonate moieties (e.g., using diethyl phosphonate intermediates) .
- Deprotection Protocols : Remove tert-butyl groups with trifluoroacetic acid (TFA) to expose carboxylic acid binding sites .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Computational Studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of the nitro group, which polarizes the pyrimidine ring and enhances electrophilicity .
- Comparative Spectroscopy : UV-Vis analysis (λmax shifts) and Hammett substituent constants quantify electronic effects relative to non-nitrated analogs .
- Reactivity Profiling : Nitro groups facilitate nucleophilic aromatic substitution (e.g., with amines) under mild conditions .
Q. What purification challenges arise with tert-butyl-protected derivatives, and how are they addressed?
Methodological Answer:
- Hydrophobicity Issues : Tert-butyl groups increase lipophilicity, complicating aqueous workups. Use mixed-solvent systems (e.g., DCM/hexane) for recrystallization .
- Column Chromatography : Optimize gradients (e.g., 2–10% MeOH in DCM) to separate tert-butyl derivatives from polar byproducts .
- Acid-Mediated Deprotection : TFA cleavage (24-hour stirring) followed by lyophilization yields pure deprotected products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
